N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Description
This compound features a 1,3-thiazol-2-yl core substituted at position 5 with a 2,3-dichlorobenzyl group. The acetamide side chain is modified with a 2-methoxyphenoxy moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-25-15-7-2-3-8-16(15)26-11-17(24)23-19-22-10-13(27-19)9-12-5-4-6-14(20)18(12)21/h2-8,10H,9,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECGUAJMOLVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.
Attachment of the Methoxyphenoxy Acetamide Moiety: This step involves the reaction of the thiazole intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and biocides for crop protection.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Core Modifications
a) 1,3,4-Thiadiazol-2-yl Derivatives
Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) share the acetamide-phenoxy motif but differ in the heterocyclic core (1,3,4-thiadiazole vs. 1,3-thiazole). Melting points for these analogs range from 135–140°C, suggesting comparable crystallinity to the target compound.
b) Thiazole-Based Acetamides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : This analog lacks the benzyl and methoxyphenoxy groups. The dichlorophenyl substitution directly on the acetamide chain enhances hydrophobicity but reduces steric bulk compared to the target compound. Its simpler structure may limit receptor selectivity.
- N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide : The trifluoromethyl group increases electronegativity and metabolic resistance, whereas the 4-methoxybenzyl group may alter spatial interactions in binding pockets compared to the 2,3-dichlorobenzyl group in the target compound.
Substituent Effects on Physicochemical Properties
a) Chlorine vs. Methoxy Substitutions
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) : The 4-chlorobenzyl group provides moderate lipophilicity, while the isopropyl-methylphenoxy side chain introduces steric hindrance.
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) : The benzylthio group increases molecular weight and polarizability but may reduce metabolic stability compared to the dichlorobenzyl group.
b) Phenoxy vs. Morpholino Substituents
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide : The morpholino group introduces a polar, bulky substituent, likely improving aqueous solubility but reducing membrane permeability relative to the methoxyphenoxy group.
Biological Activity
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16Cl2N2O3S
- Molecular Weight : 395.30 g/mol
- CAS Number : Not explicitly listed but can be derived from the structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that thiazole derivatives often exhibit anti-inflammatory, antitumor, and antimicrobial properties. The presence of the dichlorobenzyl group enhances its lipophilicity, potentially improving cell membrane penetration and bioavailability.
Biological Activity
1. Antitumor Activity
- Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Anti-inflammatory Effects
- The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
3. Antimicrobial Properties
- Preliminary studies indicate that this compound may possess antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of MCF-7 and A549 cell lines | |
| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Antitumor Activity
In a study published in 2020, researchers synthesized various thiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. This compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of thiazole derivatives indicated that this compound could inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition led to decreased expression of inflammatory mediators in LPS-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
